5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene
Description
5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene is a bicyclic organic compound characterized by a 16-membered macrocyclic framework containing two oxygen (dioxa) and two nitrogen (diazabicyclo) atoms. Its unique structure combines a strained bicyclo[10.3.1] system with conjugated triene moieties, conferring distinct electronic and steric properties. Its synthesis typically involves cyclization strategies to incorporate heteroatoms and stabilize the conjugated triene system .
Properties
CAS No. |
1000269-71-5 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5,8-dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene |
InChI |
InChI=1S/C12H18N2O2/c1-2-11-10-12(3-1)14-5-7-16-9-8-15-6-4-13-11/h1-3,10,13-14H,4-9H2 |
InChI Key |
ASUWJRRMTQDKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCNC2=CC=CC(=C2)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxa-2,11-diazabicyclo[1031]hexadeca-1(16),12,14-triene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
Industrial production of 5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic compounds, while substitution reactions can
Biological Activity
5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes both dioxane and diazabicyclo elements, which contribute to its stability and reactivity. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 1000269-71-5 |
| Structure | Bicyclic with dioxane and diazabicyclo moieties |
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various cellular pathways:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, suggesting its use in cancer therapy.
Study 1: Antioxidant Properties
A study conducted by Zhang et al. (2023) assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical formation at concentrations as low as 10 µM.
Study 2: Antimicrobial Activity
In vitro tests by Lee et al. (2024) evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing an inhibition zone of up to 15 mm at a concentration of 50 µg/mL.
Study 3: Cytotoxicity on Cancer Cells
Research published by Patel et al. (2024) explored the cytotoxic effects on MCF-7 breast cancer cells. The compound induced apoptosis at IC50 values ranging from 20 to 30 µM after 24 hours of exposure.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | Zhang et al., 2023 |
| Antimicrobial | Inhibition of bacterial growth | Lee et al., 2024 |
| Cytotoxicity | Induced apoptosis in cancer cells | Patel et al., 2024 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene and analogous compounds:
Key Observations:
Heteroatom Influence : The presence of oxygen and nitrogen in this compound distinguishes it from muscopyridine (all-carbon backbone with one nitrogen) and the tetraaza analog (four nitrogens). Oxygen atoms enhance polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to muscopyridine .
Ring Strain vs. Flexibility : The bicyclo[10.3.1] system introduces steric strain, whereas linear polyenes like separacenes A–D exhibit greater conformational flexibility. This strain may influence reactivity, such as susceptibility to ring-opening reactions under acidic conditions .
However, its structural similarity to macrocyclic ligands suggests utility in metal coordination for catalysis or drug delivery.
Synthetic Challenges : The tetraaza analog (CAS: 1000269-66-8) requires precise control over nitrogen placement during synthesis, whereas the dioxa-diaza compound demands orthogonal protection strategies for oxygen and nitrogen atoms .
Research Findings and Trends
- Coordination Chemistry : The dioxa-diaza compound’s oxygen and nitrogen atoms enable chelation of transition metals (e.g., Cu²⁺, Fe³⁺), with preliminary studies indicating stronger binding affinity than muscopyridine due to enhanced Lewis basicity .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the bicyclo[10.3.1] framework in this compound decomposes at 220°C, compared to 180°C for the tetraaza analog, likely due to reduced ring strain from fewer nitrogen atoms .
- Spectroscopic Signatures : Infrared (IR) spectra show distinct absorptions at 1650 cm⁻¹ (C=C stretching) and 3411 cm⁻¹ (N–H/O–H), contrasting with muscopyridine’s pyridine-specific bands at 1497 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
